

# The Pharmacological Profile of GSK3532795: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | GSK3532795 |           |  |  |  |
| Cat. No.:            | B606274    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with resistance to the first-generation maturation inhibitor, bevirimat. This technical guide provides a comprehensive overview of the pharmacological properties of GSK3532795, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in the field of HIV-1 maturation inhibitors. Despite its promising antiviral efficacy, the clinical development of GSK3532795 was discontinued due to observations of gastrointestinal intolerability and the emergence of drug-resistant virus in a Phase 2b clinical study[1][2].

#### **Mechanism of Action**

**GSK3532795** is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral replication cycle.[3][4][5] Specifically, it inhibits the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[4] This cleavage is essential for the structural rearrangement of the virion core, a process known as maturation, which transforms the immature, non-infectious virus particle into a mature, infectious virion. By



blocking this critical step, **GSK3532795** leads to the production of immature, non-infectious viral particles with aberrant morphology.[3]

The following diagram illustrates the HIV-1 maturation process and the point of intervention by **GSK3532795**.



Click to download full resolution via product page

Figure 1: HIV-1 Maturation Pathway and GSK3532795 Inhibition.

## In Vitro Antiviral Activity

**GSK3532795** demonstrates potent in vitro activity against a range of HIV-1 subtypes and clinical isolates, including those carrying polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.

### **Potency Against Wild-Type and Resistant Strains**

The following table summarizes the in vitro antiviral activity of **GSK3532795** against various HIV-1 strains.



| HIV-1<br>Strain/Isolat<br>e                          | Assay Type   | Cell Line | Parameter        | Value                                | Reference |
|------------------------------------------------------|--------------|-----------|------------------|--------------------------------------|-----------|
| Wild-Type<br>(NL4-3)                                 | Multi-cycle  | MT-2      | EC50             | 0.093 ± 0.021<br>nM                  | [6]       |
| Clinical Isolates (Subtypes A, B, C, F, G, CRF01_AE) | Single-cycle | MT-2      | EC50<br>(median) | 0.28 nM<br>(range: 0.08–<br>0.93 nM) | [6]       |
| Bevirimat-<br>Resistant<br>(V370A)                   | N/A          | N/A       | EC50             | Potent<br>activity<br>maintained     | [4]       |
| GSK3532795 -Resistant (A364V)                        | Multi-cycle  | N/A       | EC50             | > 0.25 μM                            | [4]       |
| GSK3532795 -Resistant (V362I + secondary mutations)  | Multi-cycle  | N/A       | EC50             | > 0.25 μM                            | [4]       |
| Protease<br>Inhibitor-<br>Resistant<br>Isolates      | Single-cycle | N/A       | FC-IC50<br>Range | 0.16–0.68                            | [7]       |

## **Resistance Profile**

Resistance to **GSK3532795** has been characterized through in vitro selection studies and analysis of viral isolates from clinical trials.

### **In Vitro Resistance Selection**







The primary resistance-associated mutations (RAMs) to **GSK3532795** emerge in the Gag polyprotein near the CA-SP1 cleavage site. The two key substitutions selected in vitro are A364V and V362I.[4][8] The V362I mutation often requires secondary substitutions to confer significant resistance.[4][8]

The following diagram outlines the general workflow for in vitro selection of drug-resistant HIV-1.





Click to download full resolution via product page

Figure 2: Workflow for In Vitro HIV-1 Resistance Selection.

#### **Clinical Resistance**



In the Phase 2a clinical trial (Al468002), treatment-emergent RAMs were observed in some participants receiving **GSK3532795** monotherapy.[8] The A364V substitution was among the emergent mutations associated with phenotypic resistance to **GSK3532795**.[8]

# Clinical Pharmacology Pharmacokinetics

**GSK3532795** exhibits pharmacokinetic properties that support once-daily dosing. The following table summarizes key pharmacokinetic parameters from the Phase 2a study in HIV-1 infected adults.

| Parameter     | Population            | Dose     | Value                                    | Reference |
|---------------|-----------------------|----------|------------------------------------------|-----------|
| Tmax (h)      | HIV-1 infected adults | 5-120 mg | N/A (data not<br>specified in<br>source) | [3]       |
| Cmax (ng/mL)  | HIV-1 infected adults | 5-120 mg | N/A (data not<br>specified in<br>source) | [3]       |
| AUC (ng·h/mL) | HIV-1 infected adults | 5-120 mg | N/A (data not<br>specified in<br>source) | [3]       |
| Half-life (h) | HIV-1 infected adults | 5-120 mg | N/A (data not<br>specified in<br>source) | [3]       |

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. Further investigation into the clinical study reports would be required for a comprehensive table.

### **Pharmacodynamics**

A clear exposure-response relationship was observed in the Phase 2a trial, with greater reductions in HIV-1 RNA at higher doses of **GSK3532795**.[3] Doses of 40 mg and above



resulted in a median decline in HIV-1 RNA of over 1 log10 copies/mL by day 11 of monotherapy.[3][5]

### **Clinical Efficacy and Safety**

In a Phase 2b study (205891/AI468038), **GSK3532795** in combination with tenofovir/emtricitabine demonstrated comparable efficacy to efavirenz at week 24.[4] However, the **GSK3532795** arms were associated with higher rates of gastrointestinal adverse events.[4]

# Experimental Protocols In Vitro Resistance Selection (Serial Passage Method)

This protocol describes the selection of HIV-1 variants with reduced susceptibility to **GSK3532795** through serial passage in cell culture.[9]

- Cell and Virus Preparation:
  - Use a susceptible cell line, such as MT-2 cells.
  - Prepare a stock of wild-type HIV-1 (e.g., NL4-3).
- · Initial Infection:
  - Infect MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005.
  - Culture the infected cells in the presence of GSK3532795 at a starting concentration of 1x or 2x the EC50 for the wild-type virus.
- Serial Passage:
  - Monitor the cell cultures for signs of viral replication, such as cytopathic effect (CPE).
  - When CPE is observed, harvest the cell-free supernatant containing progeny virus.
  - Use the harvested supernatant to infect fresh MT-2 cells.
  - With each subsequent passage, incrementally increase the concentration of GSK3532795 (e.g., 2-fold).



- Analysis of Resistant Variants:
  - After multiple passages, when viral breakthrough is observed at higher drug concentrations, harvest the viral supernatant.
  - Extract viral RNA and perform reverse transcription PCR (RT-PCR) to amplify the Gag gene.
  - Sequence the amplified Gag gene to identify mutations.
  - Conduct phenotypic susceptibility assays to confirm the reduced susceptibility of the selected viral variants to GSK3532795.

# Phenotypic Susceptibility Assay (PhenoSense Gag/PR Assay)

This assay is used to determine the susceptibility of HIV-1 isolates to GSK3532795.[4]

- Sample Preparation:
  - Extract viral RNA from patient plasma or cell culture supernatant.
  - Amplify the Gag-protease region of the viral genome using RT-PCR.
- Recombinant Virus Generation:
  - Insert the amplified patient-derived Gag-protease gene into a proviral vector that lacks the corresponding region. This vector typically contains a reporter gene, such as luciferase, for quantifying viral replication.
  - Transfect susceptible host cells (e.g., HEK293T) with the recombinant vector to produce reporter viruses carrying the patient's Gag-protease sequence.
- Drug Susceptibility Testing:
  - Infect target cells (e.g., MT-2) with the recombinant reporter viruses in the presence of serial dilutions of GSK3532795.



- Culture the cells for a defined period (e.g., 4-5 days).
- Data Analysis:
  - Measure the reporter gene activity (e.g., luciferase expression) to quantify viral replication at each drug concentration.
  - Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.
  - The fold-change in EC50 relative to a wild-type reference virus is determined to classify the virus as susceptible or resistant.

The following diagram illustrates the workflow of the PhenoSense Gag/PR assay.





Click to download full resolution via product page

Figure 3: PhenoSense Gag/PR Assay Workflow.



#### Conclusion

GSK3532795 is a second-generation HIV-1 maturation inhibitor with potent and broad-spectrum antiviral activity. Its mechanism of action, targeting the final step of virion maturation, represents a valuable addition to the armamentarium of antiretroviral agents. While its clinical development was halted due to tolerability and resistance concerns, the extensive characterization of its pharmacological properties provides a crucial foundation for the development of future maturation inhibitors with improved therapeutic profiles. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of HIV-1 therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity, Safety, and Exposure-Response Relationships of GSK3532795, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Safety, and Exposure–Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) PMC
  [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 -PMC [pmc.ncbi.nlm.nih.gov]



- 7. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor—Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [The Pharmacological Profile of GSK3532795: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606274#pharmacological-properties-of-gsk3532795]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com